4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride , also known by its CAS number 1219977-26-0 , is a chemical compound with the molecular formula C₁₆H₂₆ClNO₂ . It falls within the class of piperidine derivatives and is commonly used in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring linked to a 2-methoxy-4-propylphenol moiety. The hydrochloride salt forms due to the protonation of the nitrogen atom in the piperidine ring. The linear structure formula and 2D/3D representations can be found in relevant literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, oxidation, and reduction processes. Investigating its reactivity with different reagents and functional groups would provide insights into its chemical behavior .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques and Radioligand Applications : A study details the synthesis of a compound closely related to the target, emphasizing its potential use as a radioligand for Dopamine D4 receptors evaluation in vivo using positron emission tomography (PET). The synthesis involves a multi-step process, including methylation and subsequent biodistribution studies, although it concluded the compound was not suitable for intended PET studies due to rapid metabolism (Matarrese et al., 2000).
Pharmacological Properties of Piperidine Derivatives : Another study synthesizes a series of 2,6-diaryl-3-methyl-4-piperidone derivatives, evaluating their analgesic, local anesthetic, and antifungal activities. This research highlights the versatility of piperidine derivatives in medicinal chemistry, with certain compounds exhibiting significant biological activities (Rameshkumar et al., 2003).
Antioxidant and Antimicrobial Potential : A novel synthesis protocol for piperidin-4-one oxime esters is described, showcasing their significant antioxidant and antimicrobial activities. This demonstrates the potential of piperidine derivatives in developing new therapeutic agents with enhanced biological properties (Harini et al., 2014).
Chemical Synthesis and Material Science
Innovative Molecular Designs : Research into synthetic bacteriochlorins with integral spiro-piperidine motifs offers insights into new molecular designs for near-infrared absorbers, highlighting the role of piperidine derivatives in tailoring the polarity and enhancing the spectral properties of synthetic compounds (Reddy et al., 2013).
Selective Estrogen Receptor Modulators (SERMs) : A study on the synthesis of a highly potent SERM showcases the critical role of piperidine derivatives in modulating estrogen receptor activity, offering a pathway to novel treatments for conditions influenced by estrogen (Palkowitz et al., 1997).
Mechanism of Action
The specific mechanism of action for 4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride depends on its intended use. Researchers often study its interactions with biological targets, such as receptors or enzymes, to understand its pharmacological effects. Further studies are needed to elucidate its precise mode of action .
Safety and Hazards
Future Directions
Future research on 4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride could explore its potential therapeutic applications, pharmacokinetics, and toxicity profiles. Investigating its efficacy in specific disease models and optimizing its synthesis could pave the way for novel drug development .
Properties
IUPAC Name |
4-[(2-methoxy-4-propylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-13-5-6-15(16(11-13)18-2)19-12-14-7-9-17-10-8-14;/h5-6,11,14,17H,3-4,7-10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVVSBJXHFIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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